5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
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Overview
Description
5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound characterized by a chlorophenyl group, a triazole ring, and a cyclohexanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.
Cyclohexanedione Formation: The next step involves the formation of the cyclohexanedione ring through a series of condensation reactions.
Triazole Ring Introduction: Finally, the triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the cyclohexanedione structure provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: shares similarities with other triazole-containing compounds such as fluconazole and itraconazole, which are known antifungal agents.
Cyclohexanedione Derivatives: Compounds like 1,3-cyclohexanedione and its derivatives are structurally similar and have been studied for various applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
5-(3-chlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-1-2-9(4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,7-8,12,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBDAHDHNDIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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